2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid
Overview
Description
2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of propanoic acid, featuring a chloro and fluoro substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-fluorobenzene.
Friedel-Crafts Alkylation: The benzene ring undergoes Friedel-Crafts alkylation with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-(2-chloro-4-fluorophenyl)-2-methylpropanoyl chloride.
Hydrolysis: The acyl chloride is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Major Products Formed
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Esterification: Products are esters of this compound.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Chemical Research: The compound is used as a reagent in organic synthesis and chemical research.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzoic acid: Similar structure but lacks the methyl group on the propanoic acid moiety.
2-Chloro-4-fluorophenylboronic acid: Similar aromatic substitution but contains a boronic acid group instead of a carboxylic acid.
2-Chloro-4-fluorophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.
Uniqueness
2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a methylpropanoic acid moiety. This combination of functional groups imparts specific chemical and biological properties that differentiate it from similar compounds.
Biological Activity
2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C₁₀H₁₁ClF O₂ and a molecular weight of approximately 218.64 g/mol. Its structure features a chloro and fluorine substituent on a phenyl ring, along with a branched propanoic acid moiety. This unique combination of halogen substituents and branched structure may influence its biological activity, making it relevant in pharmaceutical and agrochemical research.
The compound's structure can be represented as follows:
Key Features:
- Halogen Substituents: The presence of chlorine and fluorine atoms can affect the compound's reactivity and interaction with biological targets.
- Branched Structure: The branched propanoic acid moiety may enhance solubility and bioavailability.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance binding affinity, potentially leading to modulation of various biological pathways.
Study 1: Inhibition of COX Enzymes
A study evaluating the anti-inflammatory properties of halogenated phenyl compounds found that derivatives significantly inhibited COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. This suggests potential therapeutic applications for managing inflammatory conditions.
Study 2: Metabolic Regulation
Research on thiazolidinone derivatives indicated that structural modifications could lead to improved insulin sensitivity and lipid profiles in diabetic models. Although not directly involving this compound, these findings highlight the importance of structural features in metabolic modulation.
Study 3: Antitumor Activity
A recent investigation into MDM2 inhibitors demonstrated that compounds with similar structural motifs exhibited significant antitumor efficacy in xenograft models. The study reported IC50 values indicating potent inhibition of tumor growth, suggesting that this compound might share these properties.
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-4-3-6(12)5-8(7)11/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKGQRMGKUXHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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